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molecular formula C12H12O3 B8472360 2-Formyl-5-methoxy-1-tetralone

2-Formyl-5-methoxy-1-tetralone

Cat. No. B8472360
M. Wt: 204.22 g/mol
InChI Key: MTXHQLZDDPFKIF-UHFFFAOYSA-N
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Patent
US05130339

Procedure details

A solution of ethyl formate (20 ml, 0.37 mol) in anhydrous benzene (100 ml) is added to sodium ethoxide, prepared from sodium (8.34 g, 0.35 mol) and absolute ethanol, in anhydrous benzene (100 ml). The reaction mixture is cooled to about 0° C. and a solution of 5-methoxy-3,4-dihydronaphthalen-1(2H)-one (25 g, 0.14 mol) in anhydrous benzene (100 ml) is then slowly stirred in. By working up the mixture as described in J. Am. Chem. Soc., 1947, 69, 2942, the above indicated product is recovered (24.8 g); m.p. 68°-70° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.34 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OCC)=O.[O-:6][CH2:7][CH3:8].[Na+].[Na].[CH3:11][O:12][C:13]1[CH:22]=[CH:21][CH:20]=[C:19]2[C:14]=1[CH2:15][CH2:16]C[C:18]2=[O:23]>C1C=CC=CC=1.C(O)C>[CH:7]([CH:8]1[CH2:16][CH2:15][C:14]2[C:19](=[CH:20][CH:21]=[CH:22][C:13]=2[O:12][CH3:11])[C:18]1=[O:23])=[O:6] |f:1.2,^1:9|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
8.34 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
COC1=C2CCCC(C2=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, 1947, 69, 2942, the above indicated product is recovered (24.8 g)

Outcomes

Product
Name
Type
Smiles
C(=O)C1C(C2=CC=CC(=C2CC1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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